ω-Transaminase Amine Donor Efficiency: 2-Aminoheptane vs. 2-Aminobutane
In V. fluvialis JS17 ω-transaminase (ω-TA) activity assays, 2-aminoheptane functions as a substantially more efficient amine donor substrate than the shorter-chain branched analog 2-aminobutane. Relative to (S)-α-methylbenzylamine as the reference substrate, 2-aminoheptane yields 43% apparent activity compared to only 7% for 2-aminobutane, representing an approximately 6.1-fold activity advantage [1]. Michaelis-Menten kinetic characterization further reveals a Vmax of 231 ± 10 U/mg for racemic 2-aminoheptane versus 25.4 ± 0.80 U/mg for sec-butylamine (2-aminobutane) with the wild-type enzyme, a >9-fold difference in maximum velocity [1].
| Evidence Dimension | Relative ω-transaminase activity (% of reference substrate) |
|---|---|
| Target Compound Data | 43% relative activity |
| Comparator Or Baseline | 2-Aminobutane: 7% relative activity; (S)-α-methylbenzylamine: 100% (reference) |
| Quantified Difference | 6.1-fold higher activity for 2-aminoheptane |
| Conditions | Vibrio fluvialis JS17 ω-transaminase (ω-TA) assay |
Why This Matters
This 6.1-fold activity differential justifies selecting 2-aminoheptane over 2-aminobutane for ω-transaminase screening campaigns and directed evolution enrichment cultures.
- [1] Yun H, Hwang BY, Lee JH, Kim BG. Use of Enrichment Culture for Directed Evolution of the Vibrio fluvialis JS17 ω-Transaminase, Which Is Resistant to Product Inhibition by Aliphatic Ketones. Appl Environ Microbiol. 2005;71(8):4220-4224. DOI: 10.1128/AEM.71.8.4220-4224.2005. PMID: 16085806. View Source
